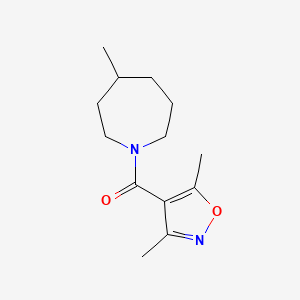
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate, also known as DMCP, is a chemical compound used in scientific research for its unique properties. It is a carbamate derivative of piperidine, which is a cyclic amine commonly found in various natural products and pharmaceuticals. DMCP has been studied extensively in recent years due to its potential applications in drug discovery, particularly in the development of new treatments for neurological disorders.
Mecanismo De Acción
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate enhances the activity of the receptor and increases the transmission of signals between neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also increases the activity of several enzymes involved in the synthesis and metabolism of these neurotransmitters. These effects suggest that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate may have a broad range of therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, it has been shown to have some toxicity at higher doses, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate. One area of focus is the development of new drugs based on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's mechanism of action. Several studies have shown that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has potential therapeutic benefits in the treatment of neurological disorders, and further research is needed to develop new drugs based on this compound. Another area of focus is the study of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's long-term effects on the brain. As this compound is relatively new, more research is needed to fully understand its potential risks and benefits. Finally, further research is needed to explore the potential applications of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate in other areas of medicine, such as cancer research and immunology.
Métodos De Síntesis
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with dimethylcarbamoyl chloride and methyl chloroformate. The resulting product is purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to modulate the activity of several neurotransmitter receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. These receptors play a critical role in the regulation of neuronal activity and are involved in many neurological disorders.
Propiedades
IUPAC Name |
methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)9(13)8-5-4-6-12(7-8)10(14)15-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUULHVCUSAPITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)


![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)




![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)
![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)


![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)